Phortress (free base)
Overview
Description
Phortress (free base) is a novel, potent, and selective experimental antitumor agent. It is known for its unique mechanism of action, which involves the induction of cytochrome P450 1A1-catalyzed biotransformation of 2-(4-amino-3-methylphenyl)-5-fluorobenzothiazole to generate electrophilic species that covalently bind to DNA, causing lethal damage to sensitive tumor cells .
Preparation Methods
Phortress (free base) is synthesized through a series of chemical reactions involving the preparation of fluorine-containing 2-arylbenzothiazoles. The synthetic pathway includes the following steps :
Synthesis of 2-(4-amino-3-methylphenyl)-5-fluorobenzothiazole: This involves the reaction of 4-amino-3-methylphenylamine with 5-fluorobenzothiazole under specific conditions.
Formation of Phortress: The synthesized 2-(4-amino-3-methylphenyl)-5-fluorobenzothiazole is then converted to Phortress through a series of reactions involving lysylamide dihydrochloride.
Chemical Reactions Analysis
Phortress (free base) undergoes several types of chemical reactions, including:
Oxidation: Catalyzed by cytochrome P450 1A1, leading to the formation of electrophilic species.
DNA Adduct Formation: The electrophilic species generated from the oxidation reaction covalently bind to DNA, causing DNA damage and cell cycle arrest.
Substitution Reactions: Involving the replacement of specific functional groups within the molecule to enhance its antitumor activity.
Common reagents and conditions used in these reactions include cytochrome P450 1A1, lysylamide dihydrochloride, and specific solvents and catalysts. The major products formed from these reactions are electrophilic species that bind to DNA and cause cell death in sensitive tumor cells .
Scientific Research Applications
Phortress (free base) has several scientific research applications, particularly in the field of cancer research. It is used as an experimental antitumor agent with potent and selective activity against human-derived carcinomas of breast, ovarian, and renal origin . Its unique mechanism of action makes it a valuable tool for studying the effects of DNA adduct formation on cellular DNA integrity and cell cycle progression . Additionally, Phortress is being evaluated in phase I clinical trials for the treatment of solid tumors .
Mechanism of Action
The mechanism of action of Phortress (free base) involves the induction of cytochrome P450 1A1-catalyzed biotransformation of 2-(4-amino-3-methylphenyl)-5-fluorobenzothiazole to generate electrophilic species . These electrophilic species covalently bind to DNA, causing DNA damage and cell cycle arrest in sensitive tumor cells . The molecular targets and pathways involved include the aryl hydrocarbon receptor, cytochrome P450 1A1, and various kinases and phosphatases associated with cell cycle regulation .
Comparison with Similar Compounds
Phortress (free base) is unique compared to other similar compounds due to its selective activity and distinct mechanism of action. Similar compounds include:
2-(4-amino-3-methylphenyl)-5-fluorobenzothiazole: The precursor to Phortress, which also exhibits antitumor activity.
5-fluoro-2-arylbenzothiazoles: A class of compounds with similar antitumor properties.
Phortress stands out due to its ability to induce cytochrome P450 1A1-catalyzed biotransformation, leading to the formation of electrophilic species that covalently bind to DNA .
Properties
IUPAC Name |
(2S)-2,6-diamino-N-[4-(5-fluoro-1,3-benzothiazol-2-yl)-2-methylphenyl]hexanamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23FN4OS/c1-12-10-13(20-25-17-11-14(21)6-8-18(17)27-20)5-7-16(12)24-19(26)15(23)4-2-3-9-22/h5-8,10-11,15H,2-4,9,22-23H2,1H3,(H,24,26)/t15-/m0/s1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LFDOEFHQLNGBQQ-HNNXBMFYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)C2=NC3=C(S2)C=CC(=C3)F)NC(=O)C(CCCCN)N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C=CC(=C1)C2=NC3=C(S2)C=CC(=C3)F)NC(=O)[C@H](CCCCN)N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23FN4OS | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
741241-36-1 | |
Record name | Phortress free base | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0741241361 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | PHORTRESS FREE BASE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/RF59KJ79DG | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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